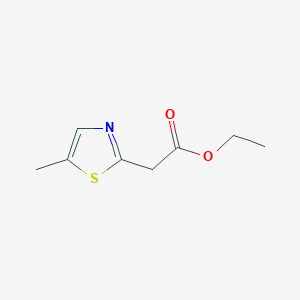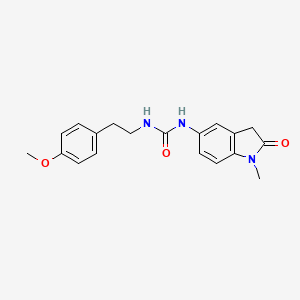
1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. It is commonly referred to as MEU, and its chemical structure is C19H21N3O3.
Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
Synthesis and Structure-Activity Relationships : A study by Fotsch et al. (2001) described the optimization of neuropeptide Y5 (NPY5) receptor antagonists, highlighting the importance of stereochemistry and molecular modifications for enhancing in vitro potency. The research presents the systematic synthesis of over 40 analogues, demonstrating the role of urea derivatives in developing potent NPY5 receptor antagonists with potential therapeutic applications (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).
Enzyme Inhibition and Anticancer Activity : Mustafa, Perveen, and Khan (2014) synthesized a series of urea derivatives and evaluated their enzyme inhibition and anticancer activities. The study discovered compounds with significant cytotoxic activity against glioblastoma and prostate cancer cell lines, emphasizing the potential of urea derivatives in cancer treatment (Mustafa, Perveen, & Khan, 2014).
Chemical Properties and Mechanistic Insights
Mechanistic Studies on Urea Reactions : Butler and Hussain (1981) investigated the reactions of urea and its derivatives with acyloins and diacetyl in acid solutions. Their findings contribute to understanding the chemistry of urea derivatives and their potential applications in synthesizing novel compounds (Butler & Hussain, 1981).
Photodegradation and Hydrolysis of Urea Derivatives : Gatidou and Iatrou (2011) explored the photodegradation and hydrolysis of substituted urea pesticides, offering insights into the environmental behavior and degradation pathways of these compounds. Such studies are crucial for assessing the environmental impact and designing more sustainable urea-based chemicals (Gatidou & Iatrou, 2011).
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(1-methyl-2-oxo-3H-indol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-22-17-8-5-15(11-14(17)12-18(22)23)21-19(24)20-10-9-13-3-6-16(25-2)7-4-13/h3-8,11H,9-10,12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELHCSBZKCYINR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenethyl)-3-(1-methyl-2-oxoindolin-5-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2586215.png)
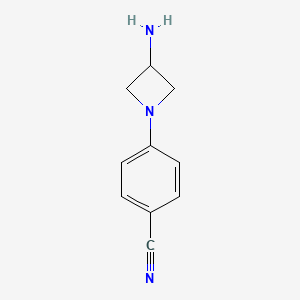
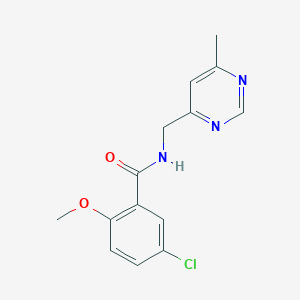
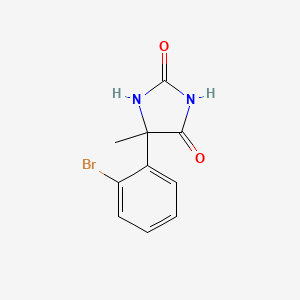
![N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586222.png)
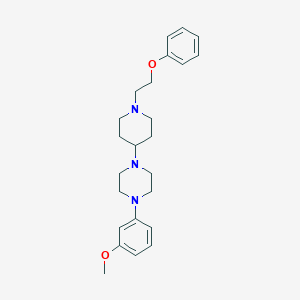
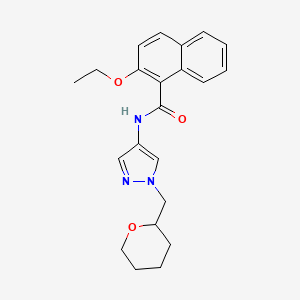
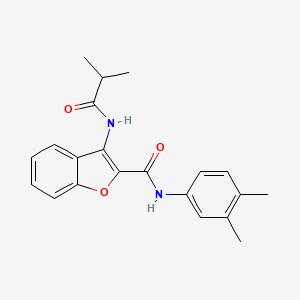
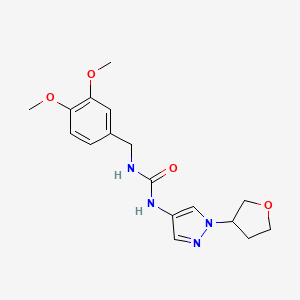
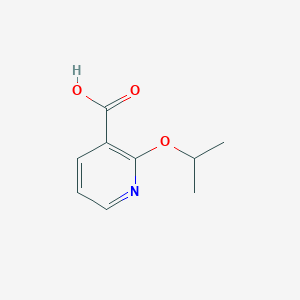

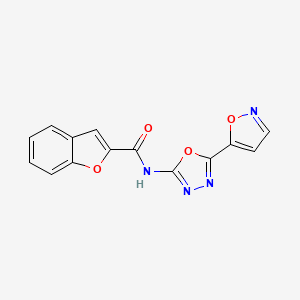
![2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2586234.png)
